molecular formula C18H25N3O5 B134088 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-2-ethoxybenzamide CAS No. 170799-31-2

4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-2-ethoxybenzamide

Cat. No. B134088
M. Wt: 363.4 g/mol
InChI Key: VOYHAACPSNQVHU-UHFFFAOYSA-N
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Description

The compound 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-2-ethoxybenzamide is a derivative of benzamide, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds with modifications on the benzamide structure have been synthesized and evaluated for various biological activities, such as memory enhancement and gastroprokinetic effects.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the acylation of amines or the modification of existing benzamide structures. For instance, the synthesis of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives with potential memory-enhancing properties was achieved by introducing N,N-dialkylaminoethoxy/propoxy moieties . Similarly, the synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for EGFR kinase inhibitors, was described using a new route involving acylation, ethylation, and reduction steps . Another practical synthetic route for the same compound was achieved through the cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-2-ethoxybenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The paper on memory enhancers provides molecular simulation studies that show the importance of hydrophobic interactions with residues of the catalytic triad and anionic sites in acetylcholinesterase . These interactions are essential for the inhibitory activity of the compounds. The molecular structure of 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-2-ethoxybenzamide would likely exhibit similar interactions due to the presence of the benzamide core and substituents that can engage in hydrophobic and polar interactions.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not detail specific reactions for the compound , but they do mention the synthesis and modifications of similar compounds. For example, the synthesis of gastroprokinetic agents involved the replacement of the morpholine oxygen with other atoms, indicating the versatility of the benzamide core in undergoing chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. While the papers do not provide specific data on the physical and chemical properties of 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-2-ethoxybenzamide, they do suggest that the introduction of different substituents can significantly affect the compound's solubility, stability, and biological activity . For instance, the stability of the compound in biological assays and its binding affinity towards biological targets can be inferred from molecular docking and simulation studies .

Scientific Research Applications

Chemical Synthesis and Structure-Activity Relationships

Research on related compounds, such as N-substituted benzamides and acetamides, focuses on their synthesis and potential biological activities. Sharma et al. (2018) provide a detailed review of non-fentanil novel synthetic opioids, highlighting the chemistry and pharmacology of N-substituted benzamides and acetamides. These compounds, developed initially in the 1970s and 1980s, have shown significant impact on drug markets due to their euphoric effects. The study emphasizes the importance of stereochemistry in their potency and the need for detailed research to detect these substances early in toxicological samples (Sharma et al., 2018).

Biological Activities and Pharmacological Potential

The pharmacological potential of acetamide derivatives has been explored in various contexts. For instance, Kennedy (2001) reviews the toxicology of acetamide and its derivatives, providing insights into the biological effects and environmental toxicology of these materials. This work suggests that while these chemicals have commercial importance, the biological responses vary qualitatively and quantitatively among them, indicating a complex interplay between structure and biological activity (Kennedy, 2001).

Advanced Analytical Techniques

The development and application of analytical methods to determine the antioxidant activity of compounds, including those similar in structure to 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-2-ethoxybenzamide, underline the importance of understanding the chemical properties and potential biological effects of novel compounds. Munteanu and Apetrei (2021) discuss critical tests used to assess antioxidant activity, highlighting the relevance of these assays in analyzing complex samples and contributing to the field of medicine and pharmacy (Munteanu & Apetrei, 2021).

properties

IUPAC Name

4-acetamido-N-[(4-acetylmorpholin-2-yl)methyl]-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5/c1-4-25-17-9-14(20-12(2)22)5-6-16(17)18(24)19-10-15-11-21(13(3)23)7-8-26-15/h5-6,9,15H,4,7-8,10-11H2,1-3H3,(H,19,24)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYHAACPSNQVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=O)C)C(=O)NCC2CN(CCO2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440563
Record name 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-2-ethoxybenzamide

CAS RN

170799-31-2
Record name 4-(Acetylamino)-N-[(4-acetyl-2-morpholinyl)methyl]-2-ethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170799-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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